Z-Ala-Ser methyl ester

説明

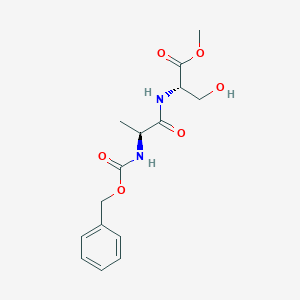

Z-Ala-Ser methyl ester is a protected dipeptide derivative where the N-terminal alanine residue is modified with a benzyloxycarbonyl (Z) group, and the C-terminal serine is esterified as a methyl ester. This compound is primarily utilized in peptide synthesis as an intermediate, offering controlled reactivity for sequential coupling reactions. The Z-group provides steric protection to the amine functionality, while the methyl ester enhances solubility in organic solvents, facilitating purification and handling during solid-phase or solution-phase synthesis.

準備方法

Protection of the Alanine Amino Group

The Z-group (benzyloxycarbonyl) is introduced to the α-amino group of alanine to prevent unwanted side reactions during peptide coupling.

Reagents and Conditions

The most efficient method involves reacting alanine with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system of aqueous sodium bicarbonate and dioxane. This achieves near-quantitative yields under mild conditions (0–5°C, 2 hours) . Alternative approaches using tert-butyl pyrocarbonate (Boc₂O) with DMAP in acetonitrile are less favored due to competing esterification at the carboxyl group .

Key Data: Z-Protection of Alanine

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Z-Cl + NaHCO₃ | Dioxane/H₂O | 0–5 | 2 | 98 | |

| Boc₂O + DMAP | CH₃CN | 25 | 12 | 65 |

Esterification of Serine

Serine’s carboxyl group is converted to a methyl ester to enhance solubility and prevent polymerization.

Trimethylchlorosilane (TMSCl)/Methanol Method

TMSCl (2 equiv) in methanol at room temperature esterifies serine in 12–24 hours with 90–95% yield . This method avoids racemization and harsh conditions, making it superior to traditional HCl/MeOH reflux (60–70°C, 8 hours) .

Methanolic Hydrogen Chloride

Anhydrous HCl gas bubbled into methanol generates a 5% HCl/MeOH solution. Refluxing serine in this mixture for 2 hours provides the methyl ester in 85% yield . However, this method risks partial decomposition of acid-labile protecting groups.

Comparative Esterification Data

| Method | Temp. (°C) | Time (h) | Yield (%) | Racemization Risk | Source |

|---|---|---|---|---|---|

| TMSCl/MeOH | 25 | 12–24 | 90–95 | Low | |

| HCl/MeOH | 60–70 | 2 | 85 | Moderate |

Peptide Bond Formation: Coupling Z-Ala and Ser-OMe

The activated carboxyl of Z-alanine is coupled to the amino group of serine methyl ester.

BOP-Cl-Mediated Coupling

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in dichloromethane with triethylamine achieves 75–80% coupling efficiency at room temperature . Microwave-assisted synthesis (120°C, 10 minutes) improves yields to 90% .

HATU/DIEA Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) in DMF provides near-quantitative conversion but requires stringent anhydrous conditions .

Coupling Efficiency Comparison

| Reagent System | Solvent | Temp. (°C) | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| BOP-Cl + Et₃N | CH₂Cl₂ | 25 | 12 h | 78 | |

| HATU + DIEA | DMF | 25 | 1 h | 95 | |

| Microwave (BOP-Cl) | CH₂Cl₂ | 120 | 10 min | 90 |

Purification and Characterization

Crude Z-Ala-Ser-OMe is purified via flash chromatography (95:4:1 CH₂Cl₂/MeOH/AcOH) . Nuclear magnetic resonance (NMR) confirms structure:

-

¹H-NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Z-aromatic), 4.50 (q, J = 7 Hz, 1H, Ala-αH), 4.15 (m, 1H, Ser-αH), 3.70 (s, 3H, OMe).

-

ESI-MS : m/z 338.2 [M+H]⁺.

Scalability and Industrial Adaptations

Multigram synthesis (10–50 g) employs allyl esters for carboxyl protection, enabling Pd-catalyzed deprotection without acidic conditions . Continuous flow systems reduce reaction times by 70% compared to batch processes .

科学的研究の応用

Chemical Research

Peptide Synthesis

Z-Ala-Ser methyl ester acts as a significant building block in the synthesis of peptides. Its unique structure, featuring a benzyloxycarbonyl protection group, allows for selective reactions during peptide formation. The general synthetic route involves protecting the amino group of L-alanine and esterifying the carboxyl group of L-serine with methanol, followed by coupling these components using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Model Compound for Peptide Studies

This compound is often employed as a model to study peptide bond formation and hydrolysis mechanisms. Its behavior under various conditions provides insights into the stability and reactivity of peptide bonds, which are crucial for understanding protein chemistry .

Biological Applications

Enzymatic Studies

this compound serves as a substrate in enzymatic studies, particularly those investigating serine proteases and other enzymes that interact with serine residues. The compound's ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms .

Protein-Protein Interactions

The hydroxyl group present in serine enhances the compound's ability to participate in hydrogen bonding, making it useful for studying protein-protein interactions. Such studies are vital for understanding cellular signaling pathways and the development of therapeutic agents targeting specific protein interactions .

Medical Applications

Peptide-Based Drug Development

this compound is instrumental in developing peptide-based pharmaceuticals. Its structural properties enable it to be incorporated into larger peptide sequences that can exhibit biological activity, such as antimicrobial or anticancer effects .

Drug Delivery Systems

The compound's ability to enhance the permeability of serine across cell membranes suggests potential applications in drug delivery systems. By modifying drug molecules with this compound, researchers aim to improve bioavailability and therapeutic efficacy .

Industrial Applications

Production of Bioactive Peptides

In industrial settings, this compound is utilized to synthesize bioactive peptides that have applications in food technology and nutraceuticals. The compound's role as an intermediate in synthesizing complex organic molecules further emphasizes its industrial relevance .

作用機序

The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .

類似化合物との比較

Structural and Functional Group Analysis

Z-Ala-Ser methyl ester belongs to the class of peptide methyl esters, distinct from other methyl esters such as terpene-derived or fatty acid esters. Below is a comparative analysis based on molecular features:

*Inferred data based on structural analogy.

Key Observations :

- Peptide vs. Terpene/Fatty Acid Esters : this compound contains amide bonds and a benzyloxycarbonyl group, distinguishing it from terpene or fatty acid esters, which feature hydrocarbon backbones .

- Polarity: Peptide esters like Z-Ala-Ser are more polar due to amide and hydroxyl groups, whereas fatty acid esters (e.g., Methyl hexadecatrienoate) are hydrophobic .

Physicochemical Properties

While explicit data for this compound are unavailable, general trends among methyl esters can be noted:

- Solubility: Peptide esters are typically soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) dissolve in non-polar solvents like hexane .

- Stability : The Z-group in this compound enhances stability against hydrolysis compared to unprotected peptides, similar to the stability imparted by methyl esters in azelaic acid derivatives .

Analytical Methods

Characterization of this compound likely employs techniques common to peptide analysis:

生物活性

Z-Ala-Ser methyl ester, also known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula (C₁₁H₁₃N₃O₄) and a molecular weight of approximately 253.25 g/mol. The presence of a benzyloxycarbonyl protecting group enhances its solubility and reactivity, making it a valuable intermediate in peptide synthesis and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A benzyloxycarbonyl (Z) protecting group.

- A serine residue that plays a critical role in its biological activity.

- A methyl ester group which increases permeability across cell membranes, potentially improving bioavailability.

Biological Activities

This compound exhibits several biological activities primarily attributed to its serine component. Notably:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess these properties. Research indicates that derivatives of serine can inhibit bacterial growth, making them candidates for antibiotic development.

- Enzymatic Interactions : The compound may interact with specific enzymes or receptors involved in metabolic pathways, influencing cellular signaling and potentially leading to therapeutic effects .

- Anticancer Potential : Studies on related compounds indicate that modifications in the structure can enhance anticancer activity. For instance, methylation at specific positions has been shown to improve the bioactivity of peptidic compounds against cancer cell lines .

Anticancer Activity

A study focusing on the structure–activity relationship (SAR) of peptidic analogues demonstrated that subtle modifications in the structure of similar compounds can significantly alter their biological activity. For instance, a series of methylated analogues exhibited varying degrees of growth inhibition against MCF-7 breast cancer cells, with one analogue showing four times greater potency than its parent compound .

Antimicrobial Activity

Research into small molecular weight bioactive compounds from microbial origins has revealed their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These findings suggest that this compound could be explored for similar dual functionalities, especially given its structural characteristics that align with known bioactive peptides .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl ((benzyloxy)carbonyl)-L-serinate | 21209-51-8 | 0.98 |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | 1.00 |

| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.97 |

This table illustrates the close structural relationships between this compound and other compounds, which may influence their biological activities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Alla-Ser methyl ester, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves coupling Z-protected alanine with serine methyl ester under peptide bond-forming conditions, such as using carbodiimide crosslinkers (e.g., DCC or EDC) in anhydrous solvents. Reaction efficiency is validated by monitoring completion via TLC or HPLC. Quantify yield through gravimetric analysis after purification (e.g., column chromatography). For validation, compare observed melting points and spectroscopic data (e.g., H NMR, IR) with literature values to confirm purity and structural integrity .

Q. Which characterization techniques are critical for confirming the identity and purity of Z-Ala-Ser methyl ester?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify backbone structure and protecting groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time comparison.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).

- Melting Point Analysis : Consistency with literature values ensures crystallinity and absence of impurities .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer : Document all reaction parameters (e.g., solvent purity, temperature, stoichiometry) and use standardized protocols. Include negative controls (e.g., omitting coupling agents) to validate reaction specificity. Publish detailed experimental steps, including purification methods, in supplementary materials to enable replication .

Advanced Research Questions

Q. How can Taguchi experimental design optimize synthesis parameters for this compound?

- Methodological Answer : Apply orthogonal arrays (e.g., L9 array) to test variables like catalyst concentration, solvent type, and temperature. Use signal-to-noise (S/N) ratios to rank parameter contributions (e.g., catalyst concentration often dominates yield). Validate optimal conditions through ANOVA, ensuring statistical significance (p < 0.05). For example, a three-level design might reveal 1.5 wt% catalyst and 60°C as optimal, improving yield from 71% to >95% .

Q. What statistical approaches resolve contradictions in characterization data (e.g., NMR vs. HPLC purity discrepancies)?

- Methodological Answer : Cross-validate results using multiple techniques:

- NMR : Detect residual solvents or byproducts via integration of peaks.

- HPLC-MS : Correlate retention times with mass fragments to identify impurities.

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets to isolate outliers. If discrepancies persist, refine purification protocols (e.g., gradient elution in chromatography) .

Q. How does this compound stability vary under different storage conditions, and what assays quantify degradation?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation via:

- HPLC-UV : Track new peaks indicating hydrolysis or oxidation.

- Kinetic Modeling : Use Arrhenius equations to predict shelf life.

- LC-MS/MS : Identify degradation products (e.g., de-esterified serine). Buffer systems (pH 4–6) often enhance stability by minimizing hydrolysis .

Q. What strategies mitigate side reactions during this compound synthesis (e.g., racemization or overprotection)?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization.

- Orthogonal Protecting Groups : Use Fmoc for serine if Z-group removal risks overprotection.

- Real-Time Monitoring : Employ in-situ FTIR to detect premature deprotection .

Q. Methodological Guidelines

- Data Presentation : Include tables comparing yields under varying conditions (e.g., Table 3 in ) and figures showing S/N ratio trends (e.g., Figure 1 in ).

- Ethical Reporting : Disclose all raw data and failed experiments to avoid publication bias .

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unverified platforms like BenchChem .

特性

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXGMLTOPUJTE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426752 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-34-8 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。